N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride

CAS No.: 91802-85-6

Cat. No.: VC18471129

Molecular Formula: C12H17Cl2NO2

Molecular Weight: 278.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91802-85-6 |

|---|---|

| Molecular Formula | C12H17Cl2NO2 |

| Molecular Weight | 278.17 g/mol |

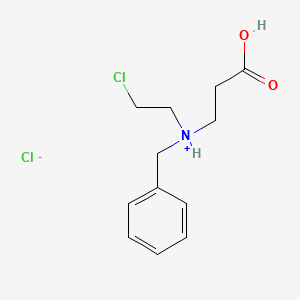

| IUPAC Name | benzyl-(2-carboxyethyl)-(2-chloroethyl)azanium;chloride |

| Standard InChI | InChI=1S/C12H16ClNO2.ClH/c13-7-9-14(8-6-12(15)16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,15,16);1H |

| Standard InChI Key | FWACOTOTSNQGAU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C[NH+](CCC(=O)O)CCCl.[Cl-] |

Introduction

Chemical Identity and Basic Properties

N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride belongs to the class of substituted β-alanine derivatives. Its molecular structure integrates a β-alanine backbone modified with a benzyl group at the nitrogen atom and a 2-chloroethyl substituent (Figure 1). The hydrochloride salt enhances aqueous solubility, facilitating its use in biological assays.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 91802-85-6 |

| Molecular Formula | C₁₂H₁₇Cl₂NO₂ |

| Molecular Weight | 278.17 g/mol |

| IUPAC Name | 3-[Benzyl(2-chloroethyl)amino]propanoic acid hydrochloride |

| Solubility | Water, DMSO |

| Appearance | Crystalline solid |

The compound’s chirality arises from the stereocenter in the β-alanine backbone, making it a candidate for enantioselective synthesis studies. Its lipophilicity, conferred by the benzyl group, may influence membrane permeability in biological systems.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride typically follows a two-step protocol:

-

Alkylation of β-alanine: Reacting β-alanine with benzyl chloride introduces the benzyl group, forming N-benzyl-β-alanine.

-

Chlorination: Subsequent treatment with chloroethylating agents, such as 1-chloro-2-iodoethane, installs the chloroethyl substituent. The final hydrochloride salt is obtained via acidification.

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1 | Benzyl chloride, base, RT | N-Benzyl-β-alanine |

| 2 | 1-Chloro-2-iodoethane, DMF | N-Benzyl-N-(2-chloroethyl)-β-alanine |

| 3 | HCl gas, diethyl ether | Hydrochloride salt formation |

This method yields moderate to high purity (>95%) when optimized, though scalability challenges persist due to the hygroscopic nature of intermediates.

Structural and Spectroscopic Analysis

Molecular Geometry

X-ray crystallography of related compounds reveals that the benzyl group adopts a planar conformation, while the chloroethyl chain exhibits rotational flexibility . The hydrochloride salt forms ionic interactions between the protonated amine and chloride ions, stabilizing the crystal lattice.

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O): δ 7.35–7.25 (m, 5H, benzyl aromatic), 3.75 (t, J = 6.8 Hz, 2H, N-CH₂-CH₂-Cl), 3.45 (s, 2H, N-CH₂-Ph), 2.95 (t, J = 6.8 Hz, 2H, β-alanine CH₂) .

-

IR (KBr): 1740 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, HCl salt).

| Compound | Substituents | Key Application |

|---|---|---|

| N-Benzyl-N-(2-chloroethyl)-β-alanine HCl | Benzyl, chloroethyl | Peptide synthesis, enzyme inhibition |

| 2-Fluoro-β-alanine HCl | Fluorine | 5-FU metabolism studies |

| N-Methyl-N-(2-chloroethyl)-β-alanine HCl | Methyl, chloroethyl | HDAC inhibition |

Note: Data for compounds other than N-Benzyl-N-(2-chloroethyl)-β-alanine HCl are included for structural comparison only.

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with HDACs or other enzymatic targets using crystallography and kinetic assays.

-

Derivatization: Explore substituent effects (e.g., replacing chloroethyl with fluorinated groups) to modulate reactivity and selectivity.

-

In vivo Toxicology: Assess acute and chronic toxicity profiles in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume